molecular formula C15H6Br2F3NO3 B11049643 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11049643
M. Wt: 465.02 g/mol
InChI Key: JGNQVAMBJVWVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a halogenated benzoxazine derivative featuring bromine atoms at positions 6 and 8 of the benzoxazine core and a 2-(trifluoromethyl)phenyl substituent at position 2.

Properties

Molecular Formula

C15H6Br2F3NO3

Molecular Weight

465.02 g/mol

IUPAC Name

6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C15H6Br2F3NO3/c16-7-5-8-12(10(17)6-7)24-14(23)21(13(8)22)11-4-2-1-3-9(11)15(18,19)20/h1-6H

InChI Key

JGNQVAMBJVWVLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Dicarboxylic Acid Derivatives

A widely reported method involves the reaction of dicarboxylic acid chlorides with oximes in the presence of triethylamine. For example, phthaloyl chloride reacts with acetone oxime to form 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione 16a , which decomposes to yield the N-unsubstituted benzoxazine-dione 17a under thermal conditions. Adapting this approach, the trifluoromethylphenyl group can be introduced via substitution or coupling reactions at the 3-position.

Key reagents and conditions:

  • Dicarboxylic acid chloride : Serves as the electrophilic partner.

  • Oxime : Acts as a nucleophile, facilitating cyclization.

  • Triethylamine : Neutralizes HCl, driving the reaction forward.

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C) for initial cyclization; elevated temperatures (100–130°C) for decomposition steps.

Bromination Strategies

Introducing bromine atoms at the 6- and 8-positions requires careful regioselectivity. Direct bromination of the benzoxazine core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid has been proposed. However, over-bromination and side reactions necessitate precise stoichiometry and low temperatures (0–5°C).

Stepwise Synthesis of the Target Compound

Route 1: Sequential Functionalization

Optimization and Challenges

Regioselectivity in Bromination

The 6- and 8-positions are electronically deactivated due to the electron-withdrawing oxazine-dione ring, making bromination challenging. Computational studies suggest that Lewis acid catalysts (e.g., FeCl₃) enhance para-directed bromination.

Thermal Stability

The benzoxazine-dione core decomposes above 130°C, limiting high-temperature reactions. Kinetic studies reveal zero-order decomposition under neutral conditions, with a rate constant of k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at 25°C.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve coupling reaction yields but accelerate decomposition. Non-polar solvents (toluene, cyclohexane) stabilize the core but reduce reagent solubility.

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantages Limitations
Sequential Functionalization340–45%High purity at each stepLow overall yield; lengthy purification
One-Pot Assembly130–35%Reduced purification stepsSide reactions; difficult scalability
Modular Coupling250–55%Flexible substituent introductionRequires pre-functionalized precursors

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinazolinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting tumor growth.
  • Case Studies : In vitro studies have shown efficacy against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential:

  • Spectrum of Activity : Effective against both gram-positive and gram-negative bacteria. Notably, it has shown superior activity against Bacillus species .
  • Testing Methods : Disc diffusion and broth microdilution methods have been employed to assess antibacterial activity.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of this compound:

  • ADMET Properties : Studies suggest favorable absorption and distribution characteristics while adhering to Lipinski's rule of five .
  • Safety Evaluations : In vivo studies are necessary to evaluate long-term effects and potential toxicity.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against MCF7 and HCT116
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria; better activity against Bacillus species
Toxicological StudiesFavorable ADMET properties; requires further in vivo studies

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in halogenation patterns, substituent groups, or heteroatom substitutions. Key examples include:

6,8-Dibromo-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione (CAS: 23611-68-9)

  • Structural Difference : A sulfur atom replaces the oxygen in the oxazine ring (2-thio vs. 2-oxo).
  • Impact : The thio group increases electron density and may alter reactivity in nucleophilic substitutions. Safety data indicate handling precautions under GHS guidelines, though specific toxicity data are unavailable .

6,8-Dichloro-2-thio-dihydro-1,3-benzoxazine-4-one (CAS: 6837-97-4)

  • Structural Difference : Chlorine replaces bromine at positions 6 and 8, and a thio group is present.
  • Impact : Reduced molecular weight (248.08 g/mol vs. ~490 g/mol for brominated analogs) and higher toxicity (oral LD50 in mice: 200 mg/kg) .

6,8-Dibromo-3-(4-bromophenyl)-benzo[e][1,3]oxazine-2,4-dione (CAS: 52942-39-9) Structural Difference: A 4-bromophenyl group replaces the 2-(trifluoromethyl)phenyl substituent.

Physicochemical and Toxicological Properties

Compound (CAS) Molecular Weight Halogenation Substituent (Position 3) Key Data/Notes
Target Compound ~490* 6,8-Br 2-(Trifluoromethyl)phenyl High lipophilicity (CF3 group)
6,8-Dibromo-2-thio-... (23611-68-9) ~454 6,8-Br None (2-thio group) GHS-compliant safety data
6,8-Dichloro-2-thio-... (6837-97-4) 248.08 6,8-Cl None (2-thio group) LD50 = 200 mg/kg (oral, mouse)
6,8-Dibromo-3-(4-BrPh)-... (52942-39-9) 475.91 6,8-Br 4-Bromophenyl Higher steric bulk

*Estimated based on molecular formula.

Biological Activity

6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H9Br2F3N2O2\text{C}_{15}\text{H}_{9}\text{Br}_{2}\text{F}_{3}\text{N}_{2}\text{O}_{2}

This compound features a benzoxazine core with bromine and trifluoromethyl substituents that significantly influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives. For instance, a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were synthesized and evaluated for antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus. The results indicated that increased electron-accepting ability of substituents enhances antifungal activity .

A study focused on the SAR of benzoxazine derivatives found that compounds with electron-withdrawing groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . Specifically, modifications at positions 6 and 8 on the benzoxazine ring were correlated with enhanced activity against Staphylococcus aureus and other pathogens.

Antimycobacterial Activity

The antimycobacterial properties of related benzoxazine derivatives were also investigated. Compounds were tested against Mycobacterium avium and Mycobacterium kansasii, revealing a correlation between their partition coefficients and biological efficacy. The studies suggested that structural modifications could lead to improved solubility and enhanced antimycobacterial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Substituent Effect on Activity
Bromine (at C6 and C8)Increases lipophilicity and enhances antimicrobial action
Trifluoromethyl (at C3)Improves electron-withdrawing capacity, enhancing potency
Phenyl moietyModulates interactions with microbial targets

The presence of halogen atoms such as bromine is known to increase the lipophilicity of compounds, which can facilitate better membrane penetration in microbial cells.

Case Studies

Several case studies have documented the efficacy of benzoxazines in treating infections. For example:

  • Antifungal Efficacy : A compound similar to 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine was shown to inhibit Candida albicans growth by over 50% at concentrations as low as 32 µg/mL .
  • Antimycobacterial Studies : A derivative demonstrated significant inhibition against Mycobacterium kansasii, suggesting that structural modifications could yield potent antimycobacterial agents .

Q & A

Basic: What are the recommended synthetic routes for 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting brominated benzoxazinone precursors with nitrogen-containing nucleophiles (e.g., amines or hydrazine derivatives) under reflux conditions. For example, analogous 6,8-dibromoquinazolin-4(3H)-ones were synthesized from 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one and hydrazine hydrate, suggesting similar methodologies could apply here . Additionally, introducing the trifluoromethylphenyl group may require coupling reactions using palladium catalysts or electrophilic substitution under controlled conditions .

Basic: What safety protocols should researchers follow when handling this compound?

According to GHS guidelines (UN Revision 8), the compound likely requires stringent safety measures due to its brominated and aromatic structure. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First-aid : For inhalation, move to fresh air; for skin contact, wash with soap and water.
    Refer to Safety Data Sheets (SDS) for analogous brominated benzoxazine-diones, which highlight risks of acute toxicity and environmental hazards .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves systematic variation of:

  • Temperature : Higher temperatures (e.g., reflux) may enhance reaction rates but risk decomposition.
  • Catalysts : Palladium or copper catalysts could improve coupling efficiency for the trifluoromethylphenyl group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions .
    Design a factorial experiment to test these variables, and use HPLC or NMR to monitor reaction progress .

Advanced: What is the electronic influence of bromine and trifluoromethyl substituents on reactivity?

  • Bromine : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to meta/para positions and increasing stability via resonance.
  • Trifluoromethyl : A strong EWG that enhances electrophilic substitution resistance while improving lipid solubility for biological uptake.
    Combined, these groups reduce electron density in the benzoxazine core, favoring reactions with nucleophiles at specific positions. Computational studies (e.g., DFT) can quantify these effects .

Data Contradiction: How to resolve discrepancies in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Purity : HPLC or mass spectrometry should confirm compound integrity (>95% purity) .
  • Solubility : Use DMSO or cyclodextrin-based vehicles to ensure consistent bioavailability.
    Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Methodological: What analytical techniques confirm structure and purity?

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions and aromaticity.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns from bromine.
  • HPLC : Quantifies purity and detects byproducts using C18 columns with UV detection at 254 nm .

Advanced: What in silico methods predict biological target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to HDACs or kinases, leveraging crystal structures from the PDB.
  • QSAR Models : Train models on similar benzoxazine-diones to predict IC50_{50} values or toxicity .
  • MD Simulations : Assess binding stability over nanosecond timescales (e.g., GROMACS).

Environmental Impact: How to assess ecotoxicological effects?

  • Bioassays : Test acute toxicity in Daphnia magna or algal growth inhibition (OECD 201/202 guidelines).
  • Degradation Studies : Monitor photolysis under UV light or hydrolysis at varying pH.
  • Bioaccumulation : Use logP values (predicted via ChemAxon) to estimate environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.